Methyl 2-amino-3-(2-ethoxyphenyl)propanoate

Description

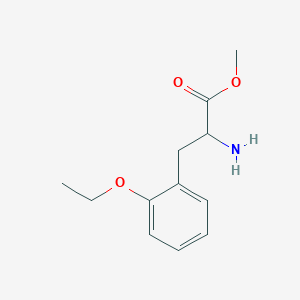

Methyl 2-amino-3-(2-ethoxyphenyl)propanoate is an α-amino acid ester derivative featuring a 2-ethoxyphenyl substituent at the β-position of the propanoate backbone. The compound’s structure comprises a methyl ester group, an amino group at the α-carbon, and a 2-ethoxyphenyl moiety (C₆H₄-O-C₂H₅) at the β-carbon. Its molecular formula is C₁₂H₁₇NO₃, with a molecular weight of 223.27 g/mol. The ethoxy group’s electron-donating nature likely influences its solubility and reactivity, making it a candidate for pharmaceutical intermediates or chiral building blocks in organic synthesis.

Properties

Molecular Formula |

C12H17NO3 |

|---|---|

Molecular Weight |

223.27 g/mol |

IUPAC Name |

methyl 2-amino-3-(2-ethoxyphenyl)propanoate |

InChI |

InChI=1S/C12H17NO3/c1-3-16-11-7-5-4-6-9(11)8-10(13)12(14)15-2/h4-7,10H,3,8,13H2,1-2H3 |

InChI Key |

LTWDYLAFXFEJIC-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=CC=C1CC(C(=O)OC)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-3-(2-ethoxyphenyl)propanoate typically involves the esterification of 2-amino-3-(2-ethoxyphenyl)propanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient catalytic processes and continuous flow reactors to enhance yield and purity. The use of protective groups and purification steps such as recrystallization or chromatography may also be employed to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-3-(2-ethoxyphenyl)propanoate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitro or imino derivatives.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the ethoxy group.

Major Products Formed

Oxidation: Nitro or imino derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted phenylalanine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Methyl 2-amino-3-(2-ethoxyphenyl)propanoate is primarily investigated for its potential therapeutic applications. It serves as an intermediate in the synthesis of various pharmaceuticals, particularly those aimed at treating cardiovascular diseases and neurological disorders.

Synthesis of Diltiazem Derivatives

One notable application is its role in the synthesis of Diltiazem, a calcium channel blocker used to treat hypertension and angina. The compound acts as a precursor, enabling the stereospecific synthesis of Diltiazem derivatives, which are essential for enhancing therapeutic efficacy and reducing side effects .

Organic Synthesis

In organic synthesis, this compound is utilized as a building block for creating more complex molecules through various chemical reactions. Its structure allows for modifications that can lead to the development of novel compounds with unique properties.

Reaction Mechanisms

The compound can undergo several reaction mechanisms, including:

- Esterification : Reacting with carboxylic acids to form esters.

- Amidation : Forming amides through reactions with amines.

- Nucleophilic Substitution : Participating in nucleophilic substitution reactions due to the presence of the amino group.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of derivatives synthesized from this compound. For example, compounds derived from this structure have shown promising results in inhibiting cancer cell proliferation, particularly against HeLa cells, with IC50 values indicating significant potency compared to standard chemotherapeutic agents like doxorubicin .

| Compound | IC50 (μM) | Comparison Drug | IC50 (μM) |

|---|---|---|---|

| Derivative A | 0.69 | Doxorubicin | 2.29 |

| Derivative B | 0.85 | Doxorubicin | 2.29 |

Neuroprotective Effects

Another area of research focuses on the neuroprotective effects of compounds related to this compound. Studies indicate that certain derivatives can modulate neurotransmitter levels, providing potential therapeutic avenues for neurodegenerative diseases such as Alzheimer's .

Mechanism of Action

The mechanism of action of Methyl 2-amino-3-(2-ethoxyphenyl)propanoate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in amino acid metabolism, leading to the formation of biologically active metabolites. These metabolites can then interact with various receptors and enzymes, modulating physiological processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Electronic Effects

Key structural analogs differ in the substituents on the aromatic ring or the ester/amino group configuration. These variations significantly impact physicochemical properties and applications:

Substituent Electronic Profiles: Electron-withdrawing groups (e.g., nitro in (S)-methyl 2-amino-3-(4-nitrophenyl)propanoate) enhance stability but reduce solubility in polar solvents. Electron-donating groups (e.g., ethoxy in the target compound) improve solubility in organic solvents and may facilitate hydrogen bonding . Halogenated analogs (e.g., 2-bromophenyl in Methyl 2-amino-3-(2-bromophenyl)propanoate hydrochloride) serve as substrates for cross-coupling reactions like Suzuki-Miyaura .

Data Table: Comparative Analysis of Key Analogs

Key Research Findings

Steric and Electronic Effects: 2,4-Dimethylphenyl analogs exhibit enhanced lipophilicity (ClogP ~2.8) compared to ethoxy derivatives (ClogP ~1.5), impacting membrane permeability . Nitro-to-amine reduction in (S)-methyl 2-amino-3-(4-nitrophenyl)propanoate demonstrates a 92% yield under sodium borohydride/IPA conditions, highlighting efficient synthetic scalability .

Biological Activity :

- Indole derivatives show moderate inhibition (IC₅₀ = 18 µM) against tryptophan hydroxylase, a key enzyme in serotonin biosynthesis .

Crystallographic Data: Ethyl 2-cyano-3-(4-methoxyphenyl)acrylate adopts a syn-periplanar conformation (C4–C8–C9–C10 torsion angle = 3.2°), favoring planar geometries for conjugation .

Biological Activity

Methyl 2-amino-3-(2-ethoxyphenyl)propanoate, a compound of interest in medicinal chemistry, exhibits various biological activities that warrant detailed exploration. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound has the following structural formula:

- Molecular Formula : CHNO

- Molecular Weight : 221.28 g/mol

- Functional Groups : Amino group, ethoxy group, and propanoate backbone.

The presence of these functional groups contributes to its reactivity and interaction with biological targets.

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets, including enzymes and receptors involved in various biochemical pathways. Key mechanisms include:

- Enzyme Interaction : The compound acts as a substrate for various enzymes, potentially leading to the formation of biologically active metabolites that modulate cellular functions.

- Signal Transduction : It may influence pathways such as apoptosis, cell differentiation, and proliferation by activating or inhibiting specific signaling molecules.

Anticancer Activity

Several studies have highlighted the anticancer potential of this compound:

- Cell Line Studies : In vitro studies demonstrated significant cytotoxicity against human cancer cell lines, including breast (MDA-MB-231) and prostate cancer cells. The compound exhibited an IC value comparable to established chemotherapeutic agents like doxorubicin .

- Mechanistic Insights : Molecular docking studies indicate that the compound binds effectively to the active sites of key proteins involved in cancer progression, such as Bcl-2 and PKC, suggesting a mechanism involving apoptosis induction .

Antioxidant Activity

The antioxidant properties of this compound have been assessed using various assays:

- DPPH Radical Scavenging Assay : The compound demonstrated significant scavenging activity against DPPH radicals, indicating its potential to mitigate oxidative stress .

| Concentration (µg/mL) | % Inhibition |

|---|---|

| 10 | 45 |

| 50 | 70 |

| 100 | 85 |

Case Studies

- In Vivo Studies : A study conducted on mice models showed that administration of this compound resulted in reduced tumor growth rates compared to control groups. Histological analysis revealed decreased proliferation markers in treated tissues .

- Combination Therapy : Research indicated that combining this compound with traditional chemotherapeutics enhanced overall efficacy and reduced side effects in animal models.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.